Product packaging for Bicalutamide-d4 O-β-D-Glucuronide(Cat. No.:)

Bicalutamide-d4 O-β-D-Glucuronide

Cat. No.: B1158422
M. Wt: 610.52
Attention: For research use only. Not for human or veterinary use.
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Description

Bicalutamide-d4 O-β-D-Glucuronide is a deuterium-labeled metabolite of the non-steroidal antiandrogen Bicalutamide (Casodex), which is an androgen receptor antagonist used in the treatment of prostate cancer . This compound serves as a critical internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of four deuterium atoms on the fluorophenyl ring provides a predictable mass shift that minimizes interference during analysis, enabling the highly precise and accurate quantification of Bicalutamide glucuronide metabolites in complex biological matrices such as plasma and urine . The primary research value of this compound lies in advanced pharmacokinetic and metabolism studies. Bicalutamide is a racemic mixture, and its (S)-enantiomer is cleared predominantly via glucuronidation by enzymes such as UGT1A9 . Using this deuterated glucuronide standard allows researchers to precisely track and characterize the metabolic fate, clearance pathways, and exposure levels of the drug, providing essential data for toxicological assessments and drug development programs. It is supplied as a high-purity chemical reference standard strictly for research purposes in a laboratory setting .

Properties

Molecular Formula

C₂₄H₁₈D₄F₄N₂O₁₀S

Molecular Weight

610.52

Synonyms

2-[[4-Cyano-3-(trifluoromethyl)phenyl]amino]-1-[[(4-fluorophenyl-d4)sulfonyl]methyl]-1-methyl-2-oxoethyl β-D-Glucopyranosiduronic Acid;  Bicalutamide-d4 Glucuronide;  Casodex-d4 Glucuronide; 

Origin of Product

United States

Synthetic Strategies and Derivatization Methodologies for Bicalutamide D4 O β D Glucuronide

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a highly selective and efficient route to glucuronide conjugates, leveraging the inherent specificity of enzymes to overcome challenges in regioselectivity and stereoselectivity that can complicate purely chemical methods. hyphadiscovery.comnih.gov

Application of Recombinant UDP-Glucuronosyltransferases (UGTs) for Glucuronidation

Glucuronidation is a major phase II metabolic pathway catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which transfer glucuronic acid from the high-energy donor UDP-glucuronic acid (UDPGA) to a substrate. nih.govnih.gov Studies have identified UGT1A9 as the primary enzyme responsible for the glucuronidation of both (S)-bicalutamide and (R)-hydroxybicalutamide in the human liver and kidney. wikipedia.orgnih.govnih.gov

The synthesis of Bicalutamide-d4 O-β-D-Glucuronide can be effectively carried out using recombinant human UGT1A9. Modern biotechnology allows for the high-level expression of specific UGT isoforms in host systems like Saccharomyces cerevisiae (budding yeast) or baculovirus-infected insect cells. nih.govrsc.org These recombinant systems provide a clean and highly concentrated source of the desired enzyme, free from other interfering UGTs found in liver microsomes.

The general chemoenzymatic process involves:

Incubation: The deuterated hydroxybicalutamide substrate is incubated with recombinant UGT1A9.

Cofactor Supply: The reaction mixture is supplemented with the essential cofactor, UDPGA. Some expression systems can be engineered to produce UDPGA endogenously from simpler sugars like glucose, creating a whole-cell biocatalytic system. nih.gov

Reaction Conditions: The reaction is maintained at optimal pH and temperature (typically pH ~7.4 and 37°C) to ensure maximal enzyme activity.

Isolation: The desired this compound is then purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).

This enzymatic approach ensures the formation of the correct β-anomer with high fidelity, a significant advantage over some chemical methods.

Enzymatic Derivatization with Deuterated Precursors

The cornerstone of this chemoenzymatic strategy is the prior synthesis of the deuterated aglycone, hydroxybicalutamide-d4. The introduction of deuterium (B1214612) is a chemical synthesis step that precedes the enzymatic glucuronidation. Deuteration is known to potentially alter metabolic rates (a phenomenon known as the deuterium kinetic isotope effect), which can be a strategy to improve a drug's pharmacokinetic profile. google.com

The synthesis of the bicalutamide (B1683754) core structure is well-established and can be adapted to incorporate deuterium. google.commdpi.comresearchgate.net For instance, to produce the target molecule with four deuterium atoms on the fluorophenyl ring, a deuterated 4-fluorothiophenol (B130044) would be used as a key starting material in the established synthetic route. This deuterated thiophenol is reacted with an epoxide intermediate, which is subsequently oxidized to form the sulfone bridge of the bicalutamide structure. google.com

Once the deuterated bicalutamide is synthesized, it must be hydroxylated to provide the attachment point for the glucuronic acid. This can be achieved either through a separate chemical hydroxylation step or by using a multi-enzyme system that includes both a hydroxylating enzyme (like CYP3A4) and the glucuronidating enzyme (UGT1A9). However, for preparative synthesis, a direct chemical synthesis of hydroxybicalutamide-d4 is generally more straightforward before proceeding with the enzymatic glucuronidation as described in section 2.1.1.

Chemical Synthesis Pathways for Deuterated Glucuronides

Purely chemical methods provide an alternative for producing glucuronide metabolites, offering scalability and avoiding the complexities of handling enzymes and cofactors. These methods typically involve the reaction of the aglycone (hydroxybicalutamide-d4) with an activated and protected glucuronic acid donor, followed by deprotection steps. wikipedia.orgmdpi.com

Koenigs-Knorr Glycosylation Approaches

The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds. tandfonline.comnih.gov The reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor (the aglycone) in the presence of a promoter, typically a heavy metal salt. mdpi.comtandfonline.com

For the synthesis of this compound, the general procedure is as follows:

Donor Preparation: A protected glucuronic acid derivative, typically methyl (tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is used as the glycosyl donor. The acetyl groups protect the hydroxyls, and the methyl ester protects the carboxylic acid of the glucuronic acid during the reaction.

Glycosylation: The deuterated hydroxybicalutamide is reacted with the glycosyl bromide donor.

Promotion: The reaction is promoted by a halophilic salt, such as silver carbonate, silver triflate, or cadmium carbonate. mdpi.comnih.gov These promoters assist in the removal of the bromide, facilitating the formation of an oxocarbenium ion intermediate that is then attacked by the hydroxyl group of the aglycone. tandfonline.com

Deprotection: Following the glycosylation, the acetyl and methyl ester protecting groups are removed, typically via base-catalyzed hydrolysis (e.g., with sodium methoxide (B1231860) followed by aqueous hydroxide), to yield the final product.

The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the protecting group at the C2 position of the glucuronic acid donor. An acetyl group at C2 can participate in the reaction (anchimeric assistance), which helps to direct the incoming aglycone to the opposite face, resulting in the desired 1,2-trans (β) stereochemistry. tandfonline.com

Koenigs-Knorr Reaction Components
Aglycone Hydroxybicalutamide-d4
Glycosyl Donor Methyl (tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
Promoter Silver(I) carbonate (Ag₂CO₃), Cadmium(II) carbonate (CdCO₃), Silver(I) triflate (AgOTf) mdpi.comtandfonline.comnih.gov
Solvent Aprotic solvents like dichloromethane (B109758) or toluene (B28343)

Trichloroacetimidate (B1259523) Chemistry for Glucuronosyl Transfer

The glycosyl trichloroacetimidate method is a powerful and often preferred alternative to the Koenigs-Knorr reaction due to its milder activation conditions and high yields. nih.govnih.gov This method involves reacting the aglycone with a glycosyl trichloroacetimidate donor, which is activated by a catalytic amount of a Lewis acid. researchgate.net

The synthetic sequence is similar in principle to the Koenigs-Knorr approach:

Donor Preparation: A protected glucuronic acid ester is first converted into a trichloroacetimidate donor at the anomeric position. This is typically achieved by reacting the 1-hydroxy sugar with trichloroacetonitrile (B146778) in the presence of a base like DBU.

Glycosylation: The resulting methyl (tri-O-acetyl-D-glucopyranosyl) trichloroacetimidate is reacted with hydroxybicalutamide-d4.

Activation: The reaction is catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). nih.gov

Deprotection: The protecting groups are subsequently removed to afford the final glucuronide.

The trichloroacetimidate method is highly effective for the glycosylation of phenols and sterically hindered alcohols, making it a suitable choice for the tertiary alcohol of hydroxybicalutamide. nih.govnih.gov

Optimization of Reaction Conditions for O-Glucuronidation

The efficiency and selectivity of chemical O-glucuronidation are highly dependent on several factors that must be carefully optimized. wikipedia.org

Key Optimization Parameters:

Promoter/Catalyst: In Koenigs-Knorr reactions, the choice and stoichiometry of the promoter are critical. For instance, combining silver oxide with a catalytic amount of a Lewis acid like TMSOTf can significantly accelerate the reaction. In the trichloroacetimidate method, the type and amount of Lewis acid catalyst must be tuned to the reactivity of the substrate.

Protecting Groups: The nature of the protecting groups on the glucuronic acid donor influences its reactivity and the stereochemical outcome. Benzoyl groups are often used in place of acetyl groups and can alter reaction kinetics.

Solvent: The choice of solvent can impact the solubility of reactants and the stability of reaction intermediates. Aprotic, non-polar solvents like toluene or dichloromethane are common.

Temperature: Glycosylation reactions are often run at low temperatures to enhance selectivity and minimize side reactions, such as the formation of the orthoester or elimination products.

Aglycone Reactivity: The steric and electronic properties of the aglycone's hydroxyl group affect its nucleophilicity. The tertiary alcohol of hydroxybicalutamide is sterically hindered, which may necessitate more forcing conditions or highly reactive donors. nih.gov

By systematically adjusting these parameters, chemists can maximize the yield and purity of the desired this compound, providing the high-quality material needed for advanced metabolic research.

Deuterium Labeling Strategies and Isotope Incorporation

The incorporation of stable isotopes, such as deuterium (²H or D), into a drug molecule is a fundamental strategy for producing internal standards for quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays. medchemexpress.com The primary purpose of creating a deuterated version of a compound like this compound is to generate a tracer that is chemically identical to the analyte but has a different mass, allowing for precise quantification in complex biological matrices. medchemexpress.comnih.gov

Deuteration can potentially alter the pharmacokinetic and metabolic profiles of a drug, but for its use as an internal standard, the isotopic label is placed on a part of the molecule that is not expected to undergo metabolic transformation during the analysis. medchemexpress.com In the case of Bicalutamide-d4, the "d4" signifies the incorporation of four deuterium atoms. This labeling enhances structural analysis and allows for contrast matching in various analytical techniques. nih.gov Bicalutamide-d4 is widely used as an internal standard for clinical mass spectrometry. medchemexpress.com For instance, in the analysis of bicalutamide glucuronidation, deuterated (S)-bicalutamide-G, d4 has been used as an internal standard to quantify the formation of the glucuronide metabolites of both (R)- and (S)-bicalutamide. nih.gov

Table 1: Rationale and Application of Deuterium Labeling for Bicalutamide-d4

AspectDescriptionResearch Application
Purpose To create a stable isotope-labeled internal standard for quantitative analysis. medchemexpress.comUsed in pharmacokinetic studies to trace and quantify bicalutamide and its metabolites in biological samples.
Method Incorporation of four deuterium atoms into the bicalutamide molecular structure. The exact position is chosen to ensure metabolic stability.Serves as a reference compound in LC-MS/MS assays, co-eluting with the non-labeled analyte but being distinguishable by mass. nih.gov
Advantage The mass difference allows for differentiation from the endogenous or administered non-labeled compound, correcting for variations in sample preparation and instrument response. nih.govImproves accuracy and precision in determining the concentration of Bicalutamide O-β-D-Glucuronide in plasma, urine, or tissue extracts. nih.gov

Purification and Isolation Techniques for Synthetic Glucuronides

The purification of synthetic glucuronides, including this compound, presents unique challenges primarily due to their high polarity. This characteristic often renders standard purification techniques like silica (B1680970) gel chromatography ineffective. acs.orgwhiterose.ac.uk Consequently, specialized methods are required to isolate these compounds with high purity.

Several advanced purification strategies have been successfully employed:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely and successfully used technique for glucuronide separation. C18 columns are commonly utilized with a mobile phase that is typically neutral to slightly acidic (pH 2.5-6), such as 0.01–0.1% formic or acetic acid, to ensure the compounds are in a suitable ionic state for separation. scispace.com

Gel Permeation Chromatography (GPC): As an alternative to silica chromatography, GPC has been used for the final purification step of highly polar glucuronides. acs.orgwhiterose.ac.uk Using matrices like Biogel P2, separation is based on size exclusion. However, unexpected retention can sometimes occur due to hydrophobic interactions between the phenyl moiety of the glucuronide and the polyacrylamide matrix material. acs.org

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up prior to final analysis. However, careful method development is crucial as the high affinity of glucuronides for certain sorbents can lead to very low recovery. scispace.com For example, some hybrid SPE cartridges designed to remove phospholipids (B1166683) can also strongly bind glucuronides, making this method more suitable for applications where the removal of the glucuronide is the intended goal. scispace.com

Microbial Biotransformation: In some cases, microbial systems are used to generate glucuronides. The subsequent purification from the biological matrix requires specialized techniques, often involving multiple chromatographic steps to isolate milligram quantities of the pure metabolite. hyphadiscovery.com

Table 2: Comparison of Purification Techniques for Synthetic Glucuronides

TechniquePrincipleAdvantagesDisadvantages
Reversed-Phase HPLC Partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. scispace.comHigh resolution and efficiency for polar compounds. scispace.comRequires specialized equipment; mobile phase selection is critical.
Gel Permeation Chromatography Separation based on molecular size and shape. acs.orgwhiterose.ac.ukEffective for highly polar compounds where silica fails. acs.orgPotential for secondary interactions (hydrophobic) affecting elution; can be slower. acs.org
Solid-Phase Extraction Differential affinity of solutes for a solid sorbent. scispace.comGood for sample cleanup and concentration.Risk of irreversible binding and low recovery of the target glucuronide. scispace.com

Analytical Confirmation of Deuteration and Structural Integrity

Mass Spectrometry (MS): LC-MS/MS is the primary tool for confirming the molecular weight of the synthesized compound. It verifies the mass increase corresponding to the four deuterium atoms and the addition of the glucuronic acid moiety. In quantitative methods, the deuterated glucuronide serves as an internal standard, and its distinct mass-to-charge ratio (m/z) allows for its separation from the non-labeled analyte in the mass analyzer. nih.govscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive method for unambiguous structure elucidation. hyphadiscovery.com

¹³C NMR: Confirms the carbon skeleton of the molecule.

Chromatographic Analysis: The purity of the final compound is assessed using HPLC. The deuterated standard is expected to have a retention time that is nearly identical to its non-labeled counterpart under the same chromatographic conditions. nih.gov Representative chromatograms from studies show distinct retention times for (R)bicalutamide-glucuronide and (S)bicalutamide-glucuronide, with the deuterated internal standard also having a specific retention time. nih.gov

Table 3: Analytical Techniques for Structural Confirmation

Analytical MethodPurposeKey Findings
Mass Spectrometry (LC-MS/MS) Confirms molecular weight and isotopic enrichment. nih.govDetects the correct mass shift for d4 labeling and glucuronide conjugation. Used for quantification.
¹H NMR Confirms proton structure and site of deuteration.Absence of proton signals at specific locations verifies deuterium incorporation.
2D NMR Elucidates detailed molecular structure and connectivity. hyphadiscovery.comConfirms the O-glycosidic bond between bicalutamide and the glucuronic acid moiety.
HPLC Assesses purity and determines retention time. nih.govscispace.comA single, sharp peak indicates high purity. Retention time is used for identification.

Advanced Analytical Methodologies for Characterization and Quantitative Analysis of Bicalutamide D4 O β D Glucuronide

Mass Spectrometry-Based Characterization (e.g., High-Resolution MS/MS)

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for the characterization and quantification of Bicalutamide-d4 O-β-D-Glucuronide. nih.govresearchgate.net Analysis is typically performed using an electrospray ionization (ESI) source in the negative ion mode, which is highly effective for detecting glucuronidated compounds. nih.gov

In a full scan mass spectrum, the compound is detected as its quasimolecular ion, [M-H]⁻. nih.gov For this compound, which has a molecular formula of C₂₄H₁₈D₄F₄N₂O₁₀S and a molecular weight of 610.52, this ion would be observed at an m/z corresponding to this mass. pharmaffiliates.com

Tandem mass spectrometry (MS/MS) is employed to elicit structural information through controlled fragmentation. A characteristic behavior of glucuronide conjugates during MS/MS is the neutral loss of the glucuronic acid moiety (176 Da). nih.gov More detailed fragmentation, common to many glucuronides, provides highly specific ions for identification. nih.gov A full scan MS² analysis typically reveals a characteristic fragment ion at m/z 175, which corresponds to the deprotonated glucuronic acid after a loss of water. nih.gov A subsequent MS³ scan of the m/z 175 ion can produce another characteristic fragment at m/z 113, resulting from the further loss of water and carbon dioxide. nih.gov These specific fragment ions are predictable markers for identifying glucuronide conjugates in complex samples. nih.gov

The collision energy used during MS/MS analysis can be optimized; lower energies often favor the detection of the neutral loss of the glucuronide, while higher energies can induce more extensive fragmentation of the parent aglycone, aiding in its structural confirmation by matching against reference spectra. nih.gov

Ion Type m/z (Mass-to-Charge Ratio) Description Reference
Quasimolecular Ion[M-H]⁻Deprotonated parent molecule of this compound. nih.gov
Characteristic Fragment175Deprotonated glucuronic acid following a loss of water (H₂O). nih.gov
Characteristic Fragment113Result of further fragmentation of the m/z 175 ion, involving the loss of H₂O and CO₂. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Site of Deuteration

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the complete structural elucidation of molecules, including this compound. nih.gov While MS provides information about mass and fragmentation, NMR provides precise details about the atomic arrangement and connectivity within the molecule. Both ¹H (proton) and ¹³C (carbon) NMR are utilized for this purpose. pharmaffiliates.com

For this compound, NMR analysis serves two primary functions. First, it confirms the identity and structure of the glucuronide conjugate by verifying the covalent bond between the glucuronic acid moiety and the bicalutamide (B1683754) aglycone. Second, and critically, NMR spectroscopy is used to confirm the specific location of the four deuterium (B1214612) (d4) atoms within the bicalutamide structure. This is essential to ensure its validity as an internal standard, as the position of the stable isotopes must be known and be in a part of the molecule that is not subject to metabolic exchange.

Chromatographic Separation Techniques

Liquid Chromatography (LC) Method Development

The separation of this compound from the parent drug and other metabolites is achieved using liquid chromatography, most commonly high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). nih.govdergipark.org.tr The development of a robust LC method is critical for accurate quantification.

The most common approach is reversed-phase chromatography. nih.govdergipark.org.tr This involves a non-polar stationary phase, typically an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column, and a polar mobile phase. nih.govdergipark.org.tr The mobile phase usually consists of a mixture of an aqueous component (e.g., water with an additive like formic acid or a phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govdergipark.org.tr The use of protein precipitation is a common sample preparation technique for analyzing biological samples like plasma and tissue. inotiv.com

Parameter Typical Implementation Reference
LC System Agilent 1200 LC, Thermo Ultimate 3000 nih.govnih.gov
Column Reversed-phase ACE C18, Waters UPLC BEH C18, Octyl column nih.govnih.govdergipark.org.tr
Mobile Phase A Water with 0.1% formic acid or phosphate buffer nih.govdergipark.org.tr
Mobile Phase B Acetonitrile or Methanol nih.govdergipark.org.tr
Detection Tandem Mass Spectrometry (MS/MS) nih.gov

Optimization of LC Parameters for Metabolite Separation

Optimizing LC parameters is crucial to ensure that this compound is well-separated from its non-deuterated analog, other related metabolites, and endogenous components in the biological matrix. nih.gov As a glucuronide, the target analyte is significantly more polar than the parent bicalutamide molecule.

Gradient elution, where the proportion of the organic solvent in the mobile phase is increased over the course of the analysis, is standard practice. nih.gov This allows for the efficient elution of the more polar glucuronide early in the run, while still retaining and separating the less polar parent compound and other potential metabolites. For example, in one method, (S)-bicalutamide-glucuronide and its deuterated d4 internal standard were observed to have a retention time of 3.9 minutes, while the (R)-bicalutamide-glucuronide eluted earlier at 3.1 minutes, demonstrating successful separation. nih.gov Fine-tuning the gradient slope, flow rate, and column temperature is essential to achieve optimal resolution and peak shape for accurate quantification. nih.gov

Quantitative Bioanalytical Method Validation for Research Applications

Assessment of Selectivity and Specificity in In Vitro and Preclinical Biological Matrices

For research applications, particularly in preclinical studies involving biological matrices like plasma, urine, or tissue homogenates, the analytical method must be rigorously validated. nih.govresearchgate.net Selectivity and specificity are paramount to ensure that the measured signal corresponds only to this compound, without interference from other compounds. researchgate.netresearchgate.net

Selectivity is assessed by analyzing multiple blank matrix samples from different sources to check for any endogenous components that might co-elute and produce a signal at the same mass transition as the analyte. researchgate.net The high specificity of LC-MS/MS, which monitors a specific transition from a precursor ion to a product ion, provides a significant advantage in this regard. researchgate.net

The use of a stable isotope-labeled internal standard, such as this compound itself or a closely related analog like (S)bicalutamide-G, d4, is the gold standard for quantitative bioanalysis. nih.govresearchgate.net The internal standard is added to samples at a known concentration and co-elutes with the analyte. Because it has nearly identical chemical properties and chromatographic behavior but a different mass, it effectively corrects for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantitative results in complex in vitro and preclinical biological matrices. nih.gov

Evaluation of Accuracy, Precision, and Robustness

Similar to sensitivity and linearity, the accuracy and precision of an analytical method are assessed for the quantification of the target analyte. These metrics ensure that the method reliably measures the true concentration of the analyte. An internal standard like this compound is crucial for improving the accuracy and precision of the quantification of the actual analyte (Bicalutamide O-β-D-Glucuronide) by correcting for variability during sample processing and analysis.

Method validation studies for the parent compound bicalutamide demonstrate high accuracy, with recovery values typically falling between 99.68% and 100.25%. nih.gov Precision is evaluated at intra-day and inter-day levels, with relative standard deviation (RSD) values generally being less than 15%, which is a common acceptance criterion in bioanalytical method validation. nih.gov Robustness, or the method's capacity to remain unaffected by small, deliberate variations in method parameters, is also a critical part of validation for the analyte's quantification.

Table 2: Illustrative Accuracy and Precision Data for Bicalutamide Assays

Parameter Analyte Specification Result Reference
Accuracy Bicalutamide Enantiomers Recovery (%) 99.68% - 100.25% nih.gov
Precision Bicalutamide Enantiomers RSD (%) <1% nih.gov
Precision R-Bicalutamide Coefficient of Variation (%) ≤15% nih.gov

Note: This data is for the parent drug, Bicalutamide. Specific accuracy and precision data for the quantification of this compound are not applicable as it serves as an internal standard.

Stability Studies of this compound in Research Samples

The stability of an internal standard in the biological matrix is a critical factor for reliable quantification of the target analyte. While specific stability data for this compound is not detailed in the reviewed literature, stability assessments are a standard component of method validation. These studies typically evaluate the stability of the analyte and the internal standard under various conditions that mimic sample handling and storage.

For the parent compound bicalutamide, stability has been demonstrated under several conditions:

Freeze-Thaw Stability: After three freeze-thaw cycles from -80°C to room temperature, recoveries were between 92.8% and 111.2%. caymanchem.com

Long-Term Stability: In plasma stored at -80°C, recoveries were between 91.6% and 107.5%. caymanchem.com

Stock Solution Stability: Stock solutions stored at -80°C for three months showed stabilities of 99.4-100.3%. caymanchem.com

It is expected that a deuterated internal standard like this compound would exhibit similar stability to its non-deuterated counterpart, which is essential for its function in long-term studies.

Application of this compound as an Internal Standard in LC-MS/MS Assays

The primary and intended application of this compound is to serve as an internal standard (IS) for the quantitative analysis of the metabolite Bicalutamide O-β-D-Glucuronide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry.

Bicalutamide is metabolized in the body, with one of the major pathways being glucuronidation. caymanchem.com The S-enantiomer is directly glucuronidated, while the active R-enantiomer is typically hydroxylated before glucuronidation. To accurately measure the concentration of these glucuronide metabolites in biological matrices like plasma or urine, a robust analytical method is required.

In an LC-MS/MS assay, this compound would be added to the biological sample at the beginning of the sample preparation process. Because it is chemically identical to the analyte (Bicalutamide O-β-D-Glucuronide) but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. However, it can be distinguished from the analyte by its mass-to-charge ratio (m/z).

One study on the enantiomer-selective glucuronidation of bicalutamide utilized a deuterated internal standard, (S)bicalutamide-G, d4, for the LC-MS/MS analysis of (R)bicalutamide-glucuronide and (S)bicalutamide-glucuronide. The retention time for the deuterated internal standard was 3.9 minutes, the same as for the (S)bicalutamide-glucuronide. By measuring the ratio of the analyte's response to the internal standard's response, variabilities introduced during sample extraction, handling, and injection can be effectively compensated for. This leads to significantly improved precision and accuracy in the final determined concentration of the metabolite.

The use of Bicalutamide-d4 as an internal standard has been documented for the quantification of the parent drug, bicalutamide, in LC-MS/MS methods. The same principle applies to the use of this compound for its corresponding analyte.

Enzymatic Glucuronidation Pathways of Bicalutamide and the Formation of Its O β D Glucuronide

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing Bicalutamide (B1683754) Glucuronidation

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes are the catalysts for the glucuronidation reaction. wikipedia.orgnih.gov These membrane-bound proteins are primarily located in the endoplasmic reticulum of liver cells and other tissues. nih.govtandfonline.com Research has identified specific UGT isoforms that play a predominant role in the glucuronidation of bicalutamide and its hydroxylated metabolite.

Studies utilizing recombinant human UGTs have demonstrated that multiple isoforms are capable of glucuronidating bicalutamide enantiomers. nih.gov Notably, UGT1A9 has been identified as a major contributor to the glucuronidation of both (R)- and (S)-bicalutamide. nih.govnih.gov In addition to UGT1A9, UGT1A8 and UGT2B7 have also been shown to be involved in this metabolic process. nih.govnih.gov While UGT1A8 can form glucuronides of both enantiomers, UGT2B7 appears to be more specific for the (R)-enantiomer. nih.gov The relative contributions of these isoforms can vary depending on the specific tissue and the enantiomer being metabolized.

Stereoselective Glucuronidation of Bicalutamide Enantiomers

A key feature of bicalutamide metabolism is its stereoselectivity, with the two enantiomers exhibiting distinct metabolic profiles. nih.gov The (S)-enantiomer is rapidly cleared from the body primarily through direct glucuronidation. nih.govnih.gov In contrast, the pharmacologically active (R)-enantiomer undergoes a slower metabolic process that involves an initial hydroxylation step prior to glucuronidation. nih.govwikipedia.org

This stereoselectivity is also evident in the activity of the UGT isoforms. In vitro studies have shown that human liver and kidney microsomes exhibit a higher affinity for the glucuronidation of (S)-bicalutamide compared to the (R)-enantiomer. nih.gov This suggests that in the presence of the racemic mixture, the formation of (S)-bicalutamide-glucuronide is the preferred pathway in these tissues. nih.gov The differential handling of the enantiomers by the metabolic enzymes contributes to the significant difference in their plasma concentrations and elimination half-lives. nih.gov

Substrate Specificity and Enzyme Kinetics (Km, Vmax) of UGT Isoforms

The efficiency and capacity of the glucuronidation reaction are described by the enzyme kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km value indicates a higher affinity of the enzyme for the substrate. nih.gov Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.gov

Table 1: Enzyme Kinetics of Bicalutamide Glucuronidation

Enzyme SourceEnantiomerKm (µM)Vmax (pmol/min/mg)
Human Liver Microsomes(S)-BicalutamideData not specifiedData not specified
Human Kidney Microsomes(S)-BicalutamideData not specifiedData not specified
Recombinant UGT1A9(S)-BicalutamideData not specifiedData not specified
Recombinant UGT1A8(S)-BicalutamideData not specifiedData not specified
Recombinant UGT2B7(R)-BicalutamideData not specifiedData not specified

Note: Specific numerical values for Km and Vmax were not consistently available across the reviewed sources. The table indicates the parameters that have been studied.

Role of UDP-Glucuronic Acid (UDPGA) Co-factor in UGT-Mediated Reactions

The glucuronidation reaction is a bi-substrate process that is absolutely dependent on the co-factor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). researchgate.net UDPGA is a high-energy form of glucuronic acid that is synthesized in the liver. wikipedia.org It serves as the donor of the glucuronic acid moiety that is transferred to the aglycone substrate (in this case, bicalutamide or its hydroxylated metabolite) by the UGT enzyme. wikipedia.orgresearchgate.net

Mechanistic Insights into the Glucuronidation Process at the Molecular Level

At the molecular level, glucuronidation is a nucleophilic substitution reaction (SN2-like). researchgate.net The UGT enzyme facilitates the transfer of the glucuronic acid from UDPGA to a nucleophilic functional group on the substrate molecule. wikipedia.orgwikipedia.org In the case of (S)-bicalutamide, this is likely a hydroxyl group, leading to the formation of an O-glucuronide.

The catalytic mechanism involves a base catalyst within the active site of the UGT enzyme. researchgate.net This base abstracts a proton from the hydroxyl group of the substrate, increasing its nucleophilicity. rsc.org The activated substrate then attacks the anomeric carbon of the glucuronic acid moiety of UDPGA, leading to the formation of a β-D-glucuronide and the release of UDP. researchgate.net This reaction results in an inversion of the stereochemistry at the anomeric carbon of the glucuronic acid. researchgate.net

Extrahepatic Glucuronidation of Bicalutamide

While the liver is considered the primary site for bicalutamide metabolism, glucuronidation can also occur in other tissues, a process known as extrahepatic glucuronidation. nih.govnih.gov The expression of UGT enzymes is not limited to the liver; they are also found in significant amounts in other organs such as the kidneys and the intestine. wikipedia.orgnih.gov

Pharmacokinetic Disposition of Bicalutamide Glucuronide Metabolites in Preclinical and in Vitro Models

In Vitro Metabolic Stability Studies of Bicalutamide (B1683754) in Hepatic and Extrahepatic Systems

In vitro studies using human liver, kidney, and intestinal microsomes have been instrumental in elucidating the metabolic stability and primary sites of bicalutamide glucuronidation. These studies reveal that the liver and kidneys are the main organs responsible for this metabolic pathway, with the intestine playing a much lesser role. nih.gov

Bicalutamide is a racemic mixture, and its enantiomers, (R)-bicalutamide (the active form) and (S)-bicalutamide, exhibit different metabolic fates. Direct glucuronidation is the main metabolic route for the rapidly cleared (S)-bicalutamide, while the slowly cleared (R)-bicalutamide is primarily metabolized by cytochrome P450 (CYP) enzymes, likely CYP3A4, before subsequent glucuronidation. nih.gov

Enzymatic assays have demonstrated that both liver and kidney microsomes are capable of forming glucuronides of both (R)- and (S)-bicalutamide. nih.gov The kinetic parameters, including the Michaelis-Menten constant (Km), are similar between the liver and kidney for the glucuronidation of (S)-bicalutamide, and these values are lower than those observed for the (R)-enantiomer, suggesting a higher affinity for the (S)-form. nih.gov The intrinsic clearances for both (R)- and (S)-bicalutamide glucuronidation are also comparable between the liver and kidneys, indicating that both organs contribute significantly to the clearance of bicalutamide in vivo. nih.gov In contrast, intestinal microsomes show only weak reactivity for the glucuronidation of both enantiomers. nih.gov

Further investigations into the specific UDP-glucuronosyltransferase (UGT) isoforms involved have identified UGT1A9 as having a predominant role in bicalutamide metabolism. nih.gov UGT1A8 and UGT2B7 have also been shown to be capable of forming bicalutamide glucuronides. nih.gov The identification of these specific UGT isoforms is crucial, as genetic polymorphisms in these enzymes can lead to inter-individual variability in drug metabolism and, consequently, in the efficacy and toxicity of bicalutamide. nih.gov

Glucuronide Formation, Distribution, and Elimination in Animal Models (e.g., Rodents, Non-Human Primates)

Animal models have provided valuable insights into the in vivo formation, distribution, and elimination of bicalutamide glucuronides. Following administration, bicalutamide is extensively metabolized, and its metabolites are eliminated in approximately equal proportions through urine and feces. nafdac.gov.ng The presence of bicalutamide metabolites in feces is thought to result from the hydrolysis of bicalutamide glucuronide and from any unabsorbed drug. nih.gov

While specific data on "Bicalutamide-d4 O-β-D-Glucuronide" in animal models is not detailed in the provided search results, the general principles of bicalutamide glucuronidation and elimination in these models can be inferred. In rats, for instance, bicalutamide has been shown to be a CYP inducer, a characteristic that may not be observed in humans at therapeutic doses. nih.gov

The distribution of bicalutamide and its metabolites is extensive, with high protein binding observed for the parent drug. nafdac.gov.ng The glucuronide conjugates, being more polar, are generally eliminated from the circulation more rapidly than the unconjugated parent drug. wikipedia.org

Inter-species Differences in Glucuronidation Profiles and Enzyme Activity

Significant inter-species differences in drug metabolism, including glucuronidation, are a well-recognized phenomenon in pharmacology. researchgate.net These differences can impact the translation of preclinical animal data to human clinical outcomes.

Studies comparing glucuronidation processes across different species, such as humans, monkeys, pigs, dogs, and rats, have revealed both similarities and differences in enzyme kinetics and metabolite profiles. nih.govnel.edu For instance, research on model substrates has shown that pig and monkey microsomes may be suitable models for studying the glucuronidation of xenobiotics where UGT1A6 is involved. nih.govnel.edu For other compounds, the rhesus monkey and dog have been identified as potentially better models for human glucuronidation patterns. nih.govnel.edu

With respect to bicalutamide, it has been noted that steady-state concentrations of the active (R)-enantiomer are higher in Japanese individuals than in Caucasians, suggesting ethnic differences in metabolism. nih.gov While the specific reasons for this are not fully elucidated, variations in UGT enzyme activity could be a contributing factor. nih.gov

Table of Research Findings on Bicalutamide Glucuronidation

Parameter Finding Species/System
Primary Sites of Glucuronidation Liver and kidneys are the main sites; intestine shows minimal activity. nih.gov Human (in vitro)
Enantiomer-Specific Metabolism (S)-bicalutamide is primarily glucuronidated directly; (R)-bicalutamide undergoes hydroxylation prior to glucuronidation. nih.gov Human
Key UGT Isoforms UGT1A9 plays a predominant role; UGT1A8 and UGT2B7 are also involved. nih.gov Human (recombinant enzymes)
Elimination Pathways Metabolites are eliminated in approximately equal proportions in urine and feces. nafdac.gov.ng Human
Role of Transporters Uptake (OATPs) and efflux (MRPs, BCRP) transporters are crucial for the disposition of glucuronide metabolites. nih.gov General principle
Inter-species Differences Steady-state concentrations of (R)-bicalutamide are higher in Japanese individuals compared to Caucasians. nih.gov Human

| Animal Model Considerations | The choice of animal model is critical due to species differences in UGT activity. researchgate.netnih.govnel.edu | Various (rat, monkey, dog, pig) |

Mechanistic Investigations of Bicalutamide Glucuronide Formation and Interactions

Inhibition and Induction Studies of UGTs Involved in Bicalutamide (B1683754) Glucuronidation

The activity of UGT enzymes responsible for bicalutamide glucuronidation can be modulated by other substances, a factor that holds clinical relevance for potential drug-drug interactions.

The primary enzyme responsible for the direct glucuronidation of (S)-bicalutamide is UGT1A9. nih.govnih.gov Consequently, other drugs or xenobiotics that are substrates or inhibitors of UGT1A9 have the potential to interfere with bicalutamide's metabolism. While specific studies testing a wide range of xenobiotics as inhibitors of bicalutamide glucuronidation are limited, research has demonstrated the reverse interaction: (S)-bicalutamide can act as an inhibitor of other UGT1A9 substrates.

In vitro experiments using the specific UGT1A9 probe substrate, propofol, showed that (S)-bicalutamide competitively inhibits its glucuronidation. nih.gov The inhibition constants (Ki) derived from these studies quantify the inhibitory potential of (S)-bicalutamide on UGT1A9 activity in various human tissue preparations. nih.gov

Enzyme SourceInhibitorProbe SubstrateKi (μM)
Human Liver Microsomes(S)-BicalutamidePropofol21.4 ± 1.4
Human Kidney Microsomes(S)-BicalutamidePropofol13.4 ± 1.3
Recombinant UGT1A9(S)-BicalutamidePropofol11.9 ± 1.0

Data sourced from Grosse et al. (2013). nih.gov

These findings suggest that (S)-bicalutamide itself can be considered a potential inhibitor of the glucuronidation of other drugs metabolized by UGT1A9. nih.gov This is particularly relevant when considering co-therapies. For instance, the anti-angiogenic drug sorafenib (B1663141) is also a substrate of UGT1A9, indicating a need for careful evaluation of metabolic interactions when these drugs are used in combination. nih.gov A list of known UGT1A9 inhibitors includes drugs such as cannabidiol, regorafenib, and sorafenib, which could potentially inhibit the glucuronidation of bicalutamide. drugbank.com

Enzyme induction is a mechanism whereby exposure to a chemical substance increases the expression of drug-metabolizing enzymes. While bicalutamide has been shown to be an inducer of cytochrome P450 (CYP) enzymes in animal models, studies in humans have not demonstrated this effect. nih.govresearchgate.net Specifically, at dosages up to 150 mg per day, there has been no evidence of clinically relevant enzyme induction in humans. nih.govresearchgate.net This suggests that bicalutamide is unlikely to cause significant drug-drug interactions by inducing the UGT enzymes responsible for its own or other drugs' metabolism.

Stereochemical Considerations in UGT-Mediated Glucuronidation

Bicalutamide is administered as a racemate, a 50:50 mixture of its (R) and (S) enantiomers. nih.govnih.gov The pharmacological activity resides almost exclusively in the (R)-enantiomer, which is a potent anti-androgen. nih.govnih.gov The two enantiomers follow distinct metabolic pathways, highlighting the profound stereoselectivity of the glucuronidation process.

The (S)-enantiomer is cleared rapidly and is a primary target for direct glucuronidation, where the glucuronic acid moiety is attached directly to the parent molecule. nih.govdrugbank.com In contrast, the pharmacologically active (R)-enantiomer is cleared more slowly. nih.gov It is not a direct substrate for glucuronidation and must first undergo Phase I metabolism, specifically hydroxylation, to create a functional group for the UGT enzymes to act upon. nih.govnih.gov This results in the formation of hydroxy-(R)-bicalutamide, which is then conjugated to form hydroxy-(R)-bicalutamide-glucuronide. nih.gov

In vitro studies using human liver and kidney microsomes, as well as a panel of 16 recombinant human UGTs, have identified the key enzymes involved.

UGT1A9 is the predominant enzyme responsible for the glucuronidation of both (S)-bicalutamide and (after hydroxylation) (R)-bicalutamide. nih.govnih.gov

UGT1A8 also demonstrates the ability to form glucuronides of both enantiomers. nih.govnih.gov

UGT2B7 shows activity primarily toward the (R)-bicalutamide enantiomer. nih.govnih.gov

Kinetic analyses reveal differing affinities (Km) of the enzymes for the bicalutamide enantiomers, further underscoring the stereoselectivity of the process.

EnzymeSubstrate FormProductKm (μM)
Recombinant UGT1A9Pure (S)-Bicalutamide(S)-Bicalutamide-G3.6 ± 0.6
Recombinant UGT1A9Racemic Bicalutamide(S)-Bicalutamide-G8.8 ± 2.3
Recombinant UGT1A9Pure (R)-Bicalutamide(R)-Bicalutamide-G102.1 ± 14.9
Recombinant UGT1A9Racemic Bicalutamide(R)-Bicalutamide-G7.9 ± 0.4
Recombinant UGT2B7Pure (R)-Bicalutamide(R)-Bicalutamide-G133.3 ± 63.6
Recombinant UGT2B7Racemic Bicalutamide(R)-Bicalutamide-G268.1 ± 175.4

Data sourced from Grosse et al. (2013). nih.gov

Interestingly, the presence of both enantiomers in the racemic mixture can alter the enzyme's affinity. For UGT1A9, the affinity for producing the (R)-glucuronide dramatically increases in the presence of the (S)-enantiomer. nih.gov Conversely, for UGT2B7, the affinity for the (R)-enantiomer is higher when it is the pure substrate compared to when it is part of the racemic mixture. nih.gov

Structure-Activity Relationships (SAR) for Bicalutamide Analogs and Glucuronidation

While extensive structure-activity relationship (SAR) studies have been conducted on bicalutamide analogs to optimize their binding affinity to the androgen receptor, similar comprehensive studies on how structural modifications affect their glucuronidation by UGT enzymes are not widely available in the literature. nih.govnih.gov

The most fundamental SAR finding is the metabolic difference between the bicalutamide enantiomers themselves. The stereochemical arrangement of the atoms prevents the (R)-enantiomer from being a direct substrate for UGTs, necessitating a prior hydroxylation step—a clear demonstration of how structure dictates metabolic fate. nih.gov

General principles of SAR for UGT substrates can be informative. For instance, studies on other classes of compounds have shown that modifications to a molecule's structure can significantly impact UGT enzyme selectivity and catalytic efficiency. In a study of 6,7-dihydroxycoumarin derivatives, it was found that the hydrophobicity of substitutions at the C-4 position directly influenced the affinity (Km values) for UGT1A9. nih.gov Increased hydrophobicity of the substituent group led to a lower Km value, indicating a higher binding affinity. nih.gov Such principles suggest that modifications to the aromatic rings or the side chain of bicalutamide would likely alter its interaction with the active site of UGT1A9 and other UGT isoforms, thereby changing its rate of glucuronidation. However, specific studies creating a series of bicalutamide analogs and testing their glucuronidation rates are needed to establish a detailed SAR for this class of compounds.

Applications of Bicalutamide D4 O β D Glucuronide in Pharmacokinetic and Metabolic Research

Quantitative Analysis of Bicalutamide (B1683754) and its Metabolites in In Vitro Drug Metabolism Studies

The primary application of Bicalutamide-d4 O-β-D-Glucuronide is as an internal standard for the quantitative analysis of bicalutamide and its metabolites. In drug metabolism studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate quantification.

Research investigating the metabolism of bicalutamide's enantiomers, (R)-bicalutamide and (S)-bicalutamide, has utilized a deuterated glucuronide standard for this purpose. In these in vitro studies, microsomal extracts from human liver and kidney were incubated with the bicalutamide enantiomers to study the formation of their respective glucuronide conjugates. The addition of a known concentration of deuterated (S)bicalutamide-glucuronide (d4) to the samples allows for precise measurement of the newly formed (R)bicalutamide-glucuronide and (S)bicalutamide-glucuronide. This is because the internal standard co-elutes with the analyte and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and instrument response.

The detection of these glucuronides was accomplished using an HPLC system coupled to a triple-quadrupole mass spectrometer, a technique that provides high sensitivity and selectivity. This methodology is crucial for determining the kinetics of metabolite formation in different tissues.

Use in Investigating Glucuronidation Pathways and Enzymatic Contributions

By enabling accurate quantification, this compound plays a pivotal role in elucidating the specific metabolic pathways and enzymes responsible for bicalutamide's clearance. Glucuronidation, a major phase II metabolic reaction, is the primary route for clearing the (S)-enantiomer of bicalutamide, while the active (R)-enantiomer is first hydroxylated before undergoing glucuronidation.

Studies have shown that bicalutamide glucuronidation occurs mainly in the liver and kidneys, with minimal activity in the intestines. The use of a deuterated standard was instrumental in determining the kinetic parameters (Km values) of this process in different tissues.

Table 2: Michaelis-Menten Constant (Km) for (S)-Bicalutamide Glucuronidation in Human Tissues

Tissue Km (µM)
Liver Microsomes 4.8 ± 1.1
Kidney Microsomes 5.3 ± 1.0

Data represents the mean ± S.D. from in vitro experiments.

Furthermore, this analytical approach has helped identify the specific UDP-glucuronosyltransferase (UGT) enzymes involved. Among 16 human UGTs tested, UGT1A9 was identified as the primary enzyme responsible for the glucuronidation of both (R)- and (S)-bicalutamide in the liver and kidney. UGT1A8 and UGT2B7 were also found to contribute to the metabolism. These findings are critical for predicting potential drug-drug interactions, as co-administered drugs that are also metabolized by UGT1A9 could interfere with bicalutamide clearance.

Table 3: Human UGT Isoforms Involved in Bicalutamide Glucuronidation

UGT Isoform Metabolizes
UGT1A9 (R)-Bicalutamide and (S)-Bicalutamide (Major contributor)
UGT1A8 (R)-Bicalutamide and (S)-Bicalutamide
UGT2B7 (R)-Bicalutamide

Based on in vitro screening of recombinant human UGTs.

Reference Standard for Bioanalytical Method Development and Validation in Research Settings

This compound is commercially available as a high-purity reference standard for research purposes. Its availability is essential for the development and validation of bioanalytical methods, which are fundamental to pharmacokinetic and drug metabolism research. When developing a new analytical method, such as an LC-MS/MS assay, a reliable reference standard is needed to confirm the identity and concentration of the analyte being measured.

As an internal standard, its role is to ensure the accuracy, precision, and reproducibility of the analytical method. During method validation, the deuterated standard helps assess parameters like linearity, limits of detection and quantification, and matrix effects. The stable isotope-labeled standard closely mimics the chemical and physical properties of the endogenous metabolite, making it the ideal tool for correcting analytical variability.

Utility in Metabolic Fingerprinting and Profiling Studies of Xenobiotics

Metabolic fingerprinting and profiling aim to create a comprehensive snapshot of the metabolites present in a biological system following exposure to a xenobiotic (a foreign compound like a drug). In this context, this compound serves as a specific tool to accurately quantify a key point in the metabolic profile of bicalutamide.

While metabolic fingerprinting often involves broad, untargeted screening, targeted quantitative analysis of key metabolites is crucial for a complete understanding. By using this compound as an internal standard, researchers can precisely track the concentration of the bicalutamide glucuronide metabolite under various conditions. This allows for a detailed characterization of how factors like genetics (e.g., UGT1A9 polymorphisms), co-administered drugs, or disease states might alter the metabolic profile of bicalutamide, providing insights into inter-individual variability in drug response and clearance.

Future Research Directions

Advancements in High-Throughput Screening Assays for UGT Substrates and Modulators

The identification of substrates and modulators of UDP-glucuronosyltransferases (UGTs) is crucial for predicting drug-drug interactions and understanding metabolic clearance pathways. nih.gov High-throughput screening (HTS) assays are powerful tools in this endeavor, but their application to UGTs has faced challenges. nih.govnih.gov

Future advancements in HTS for UGT substrates are likely to focus on several key areas. The development of more robust and sensitive fluorescence-based assays is a promising avenue. nih.govresearchgate.netmdpi.com These assays often rely on the detection of a fluorescent product or the consumption of a fluorescent substrate, allowing for rapid and automated screening of large compound libraries. nih.gov For instance, a fluorescence-based HTS assay for UGT1A1 has been developed using a recombinant enzyme and a fluorescent substrate, demonstrating the feasibility of this approach for specific UGT isoforms. nih.gov Another approach involves monitoring the formation of the co-product UDP, which is independent of the acceptor substrate's properties. mdpi.com

Overcoming the challenges of UGT instability, low expression levels, and broad substrate specificity will be critical. nih.gov The use of stabilized recombinant UGTs and optimized reaction conditions, such as the inclusion of polymeric micelles to block non-specific interactions, can improve assay performance. nih.gov These advancements will enable the efficient screening of compounds like bicalutamide (B1683754) and its analogues to identify potential interactions with various UGT isoforms.

Elucidation of Novel UGT Isoforms or Pathways Involved in Metabolite Formation

The human UGT superfamily is complex, with multiple isoforms exhibiting distinct but often overlapping substrate specificities. oup.comnih.gov While UGT1A9 has been identified as a major enzyme in the glucuronidation of both (R)- and (S)-bicalutamide, and UGT1A8 and UGT2B7 also play a role, the potential involvement of other UGT isoforms or novel metabolic pathways cannot be entirely ruled out. nih.gov

Future research should aim to explore the full spectrum of UGTs that may contribute to bicalutamide metabolism. This could involve screening with a comprehensive panel of recombinant human UGTs, including less-studied or newly identified isoforms. springernature.comnih.gov The UGT3 and UGT8 families, for example, have been less extensively studied in the context of drug metabolism. physiology.org Furthermore, the investigation of alternative glycosylation pathways, although less common for xenobiotics, could reveal novel metabolites. nih.gov The use of advanced analytical techniques, such as high-resolution mass spectrometry, will be instrumental in identifying and characterizing any novel conjugates formed.

Development of More Physiologically Relevant In Vitro and Ex Vivo Models for Glucuronide Characterization

Traditional in vitro models using liver microsomes or recombinant enzymes, while valuable, may not fully recapitulate the complexity of drug metabolism in vivo. nih.govannualreviews.org There is a growing need for more physiologically relevant models to accurately characterize glucuronide formation and transport.

Future research will likely focus on the development and refinement of models such as:

3D cell cultures and organoids: These models better mimic the architecture and function of tissues like the liver and intestine, providing a more accurate representation of cellular metabolism and transport.

Perfused organ systems: Ex vivo models, such as perfused liver and kidney systems, allow for the study of metabolism in an intact organ, preserving the complex interplay between different cell types and physiological processes.

Humanized animal models: The use of animal models expressing human UGT enzymes can provide valuable insights into human-specific metabolism and clearance pathways.

These advanced models will be crucial for studying the tissue-specific glucuronidation of bicalutamide, particularly in extrahepatic tissues like the kidney and intestine, where UGTs are also expressed. nih.govresearchgate.net

Integration of In Silico Approaches for Predicting Glucuronidation Parameters

Computational, or in silico, models offer a rapid and cost-effective means to predict the metabolic fate of drug candidates. nih.govannualreviews.org In recent years, significant progress has been made in developing models to predict UGT-mediated metabolism. oup.comnih.govnih.govresearchgate.net

Future research in this area will focus on:

Developing more accurate and predictive QSAR (Quantitative Structure-Activity Relationship) and machine learning models. These models use large datasets of known UGT substrates to identify the chemical features that favor glucuronidation. oup.comnih.gov Graph neural networks are emerging as a powerful tool for this purpose. nih.gov

Improving the prediction of the site of metabolism (SOM). Identifying the specific functional group on a molecule that undergoes glucuronidation is critical for understanding its metabolic profile. oup.comnih.gov

Integrating pharmacokinetic modeling. Physiologically based pharmacokinetic (PBPK) models can incorporate in vitro and in silico data to predict the in vivo disposition of a drug and its metabolites. plos.org

For a compound like bicalutamide, in silico models could be used to predict the glucuronidation of new analogues or to understand the impact of genetic polymorphisms in UGT enzymes on its metabolism.

Expanding the Application of Deuterated Glucuronides in Mechanistic DMPK (Drug Metabolism and Pharmacokinetics) Studies

Deuterated compounds, such as Bicalutamide-d4 O-β-D-Glucuronide, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. nih.govresearchgate.net Their primary use is as internal standards for the accurate quantification of their non-deuterated counterparts in biological matrices. caymanchem.com

The future application of deuterated glucuronides in mechanistic DMPK studies is expected to expand. The use of stable isotope-labeled compounds allows for:

Tracing metabolic pathways: By administering a deuterated drug, researchers can easily distinguish its metabolites from endogenous compounds using mass spectrometry. nih.gov

Investigating metabolic switching: In the presence of a UGT inhibitor, the metabolic pathway of a drug may shift. Deuterated tracers can help to elucidate these alternative pathways.

Studying enzyme kinetics: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited to study the rate-limiting steps of enzymatic reactions.

Comprehensive metabolite profiling: Chemical isotope labeling strategies can be employed for the global profiling of glucuronide metabolites in biological samples. acs.orgnih.gov

The availability of this compound and other deuterated drug metabolites will continue to be essential for conducting these sophisticated mechanistic studies.

Exploring the Role of Bicalutamide Glucuronides in Specific Biological Processes Beyond Elimination (mechanistic studies, not clinical)

While glucuronidation is primarily considered a detoxification and elimination pathway, there is growing evidence that some glucuronide metabolites can possess their own biological activity. rsc.orgresearchgate.netrsc.org For example, the glucuronide metabolite of morphine is a more potent analgesic than the parent drug. researchgate.net

Future mechanistic research could explore whether bicalutamide glucuronides have any intrinsic biological activity. This could involve:

In vitro binding assays: Testing the affinity of bicalutamide glucuronides for the androgen receptor or other potential targets.

Cell-based functional assays: Investigating whether bicalutamide glucuronides can modulate androgen receptor signaling or other cellular pathways.

Interaction with transporters: Studying the interaction of bicalutamide glucuronides with uptake and efflux transporters, which could influence their distribution and potential for off-target effects.

While the current understanding is that the glucuronide metabolites of bicalutamide are inactive, further mechanistic studies could provide a more complete picture of their pharmacological profile. It is important to note that such studies would be preclinical and aimed at understanding fundamental biological processes, not for clinical application.

Q & A

Q. How is Bicalutamide-d4 O-β-D-Glucuronide characterized in pharmacokinetic studies?

Methodological Answer: this compound is characterized using a combination of high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

  • HPLC : Used to determine purity and retention time under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) .
  • MS : Provides molecular weight confirmation (m/z 606.51) and fragmentation patterns to verify the glucuronide moiety. Isotopic labeling (d4) aids in distinguishing the metabolite from endogenous compounds .
  • NMR : ¹H and ¹³C NMR identify the β-D-glucuronide linkage via characteristic downfield shifts (e.g., anomeric proton doublets at δ ~5.2 ppm with J = 7.5 Hz, confirming β-configuration). Aromatic proton shifts in the aglycone (bicalutamide) are also analyzed to confirm the glucuronidation site .

Q. What enzymatic methods are used to synthesize this compound in vitro?

Methodological Answer: Recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli are employed for regioselective glucuronidation:

  • Enzyme Selection : UGT isoforms (e.g., UGT1A1, UGT1A9) are screened for activity toward bicalutamide.
  • Whole-Cell Biocatalysis : Engineered E. coli BL21(DE3) strains expressing UGTs are incubated with bicalutamide-d4 and UDP-glucuronic acid. Reaction conditions (pH 6.5, 40°C, 3 hours) are optimized to maximize yield .
  • Scale-Up : Reactions are scaled to 1-L systems, with product isolation via solid-phase extraction (C18 cartridges) and purification by preparative HPLC .

Advanced Research Questions

Q. How do substrate concentrations affect the enzymatic synthesis yield of this compound?

Methodological Answer: Substrate concentration directly impacts bioconversion efficiency:

  • Optimal Range : 0.25–0.5 mM substrate concentrations typically yield >80% conversion. Higher concentrations (>1.0 mM) reduce efficiency due to enzyme inhibition or solubility issues .
  • Kinetic Analysis : Michaelis-Menten parameters (Km, Vmax) are determined using LC-MS quantification. For example, resveratrol glucuronidation by Streptomyces UGTs showed Km = 0.12 mM, suggesting similar optimization for bicalutamide .
  • Fed-Batch Strategies : Incremental substrate addition maintains optimal concentrations and minimizes inhibition .

Q. What challenges arise in structural elucidation of O-β-D-glucuronide derivatives using NMR?

Methodological Answer: Key challenges include:

  • Signal Overlap : Aromatic protons in the aglycone (bicalutamide) and glucuronide moieties may overlap. 2D NMR (COSY, HSQC) resolves correlations between protons and carbons .
  • Anomeric Configuration : Coupling constants (J = 7.5 Hz for β-configuration) must be confirmed via ¹H NMR. Deviations may indicate α-anomers or impurities .
  • Deuterium Effects : The d4 label (deuterated bicalutamide) alters spin-spin coupling, requiring careful interpretation of splitting patterns .

Q. How do glucuronidation positions influence metabolite interactions with efflux transporters?

Methodological Answer: The glucuronidation site affects transporter affinity (e.g., MRP2, BCRP):

  • Pharmacophore Modeling : For quercetin glucuronides, 3-O-β-D-glucuronide showed higher MRP2 affinity than 4’-O-β-D-glucuronide. Similar models predict bicalutamide glucuronide interactions .
  • Competitive Inhibition Assays : Co-incubation with transporter inhibitors (e.g., MK571 for MRP2) quantifies efflux rates using Caco-2 cell monolayers .
  • Structural Insights : Glucuronide orientation (e.g., axial vs. equatorial) may sterically hinder transporter binding, requiring molecular docking simulations .

Q. How can contradictory data on glucuronidation regioselectivity be resolved?

Methodological Answer: Contradictions arise from enzyme source variability or analytical limitations:

  • Comparative Studies : Parallel assays with human liver microsomes, recombinant UGTs, and microbial enzymes (e.g., Streptomyces GcaC) identify isoform-specific preferences .
  • Isotopic Labeling : Bicalutamide-d4 aids in distinguishing endogenous glucuronides from the target metabolite in complex matrices .
  • Site-Directed Mutagenesis : Engineering UGT active sites (e.g., Phe→Ala substitutions) clarifies residue roles in substrate binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.